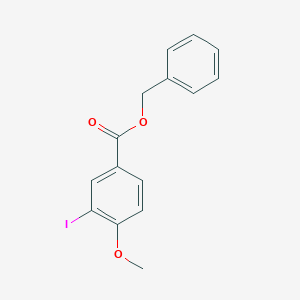![molecular formula C22H20N2O2 B250176 N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide, also known as ML267, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the Scripps Research Institute, and since then, it has been the subject of numerous scientific studies. In
Wirkmechanismus
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide inhibits the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism. By inhibiting NAMPT, N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide reduces the levels of NAD+ in cells, which leads to cell death. This mechanism of action makes N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide a promising candidate for the development of cancer drugs.
Biochemical and Physiological Effects
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of NAD+ in cells, which leads to cell death. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components. Autophagy is a promising target for the development of cancer drugs, as it can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound, which makes it easy to synthesize and study in the lab. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide in lab experiments. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been shown to have off-target effects, which can complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide. One area of research is the development of new drugs based on the structure of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide. Researchers are currently exploring the potential of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide as a lead compound for the development of new cancer drugs. Another area of research is the study of the off-target effects of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide. Understanding these effects can help researchers develop more effective drugs based on N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide. Finally, researchers are also exploring the potential of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide as a tool for studying autophagy and other cellular processes. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide can be used to study these processes in a controlled environment, which can help researchers better understand their role in disease development.
Conclusion
In conclusion, N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide is a small molecule compound that has been extensively studied for its potential therapeutic applications. It inhibits the activity of an enzyme called NAMPT, which is involved in the development of various diseases. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide, including the development of new drugs, the study of off-target effects, and the use of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide as a tool for studying cellular processes.
Synthesemethoden
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide involves a multi-step process that starts with commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then further processed to yield the final product. The entire process involves several purification steps to ensure the purity of the final compound. The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been optimized over the years, and the current method yields high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, diabetes, and neurodegenerative diseases. N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of a specific enzyme that is involved in the development of these diseases. This enzyme is a promising drug target, and N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide has shown great potential as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-16-9-5-6-12-18(16)22(26)24-20-14-8-7-13-19(20)21(25)23-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
OYABWWLARBANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)